4-Acetyl-3-hydroxybenzonitrile
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Overview
Description
4-Acetyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is characterized by the presence of an acetyl group, a hydroxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the acetylation of the hydroxy group to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Acetyl-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-Acetylbenzonitrile: Lacks the hydroxy group, reducing its ability to participate in hydrogen bonding.
3-Hydroxybenzonitrile: The hydroxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness: 4-Acetyl-3-hydroxybenzonitrile is unique due to the presence of both an acetyl and a hydroxy group on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
4-acetyl-3-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQHQYFREIIHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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